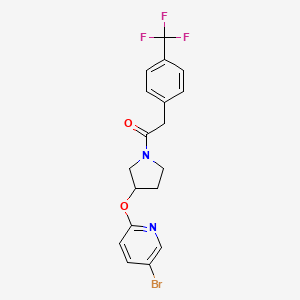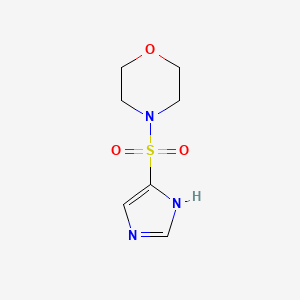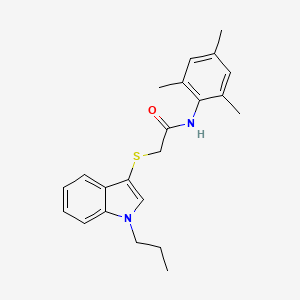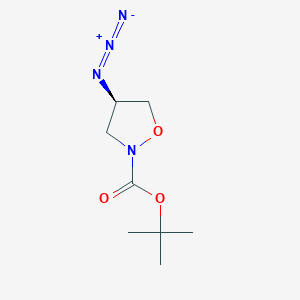
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H16BrF3N2O2 and its molecular weight is 429.237. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-bonding Patterns and Crystal Structure
One area of research focuses on the structural analysis of related compounds, highlighting their hydrogen-bonding patterns and crystal structure. For instance, studies have investigated enaminones similar to the compound , revealing intricate intra- and intermolecular hydrogen bonding that plays a crucial role in stabilizing their crystal structures. Such research provides valuable insights into the design of new materials and the synthesis of complex molecules (Balderson et al., 2007).
Organic Synthesis and Chemical Transformations
Another significant application lies in the field of organic synthesis, where related compounds serve as intermediates or reactants in the synthesis of diverse organic molecules. For example, research has explored the thermal decomposition of bromo-methyl-triazolo-pyridine compounds to form pyridylcarbene intermediates, leading to the synthesis of various pyridine derivatives. Such studies underscore the importance of these compounds in facilitating complex chemical transformations and synthesizing novel molecules (Abarca et al., 2006).
Antimicrobial and Antitumor Activity
Additionally, research has been conducted on derivatives of pyrrolidine and pyridine for their antimicrobial and antitumor activities. For instance, compounds containing pyrrolidine and thiazol-2-yl groups have been synthesized and screened for their antimicrobial properties, with some showing promising activity against bacterial strains. This illustrates the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).
Catalysis and Materials Science
Research in materials science and catalysis also features these compounds, with studies examining their role as catalysts in chemical reactions or as building blocks in materials with novel properties. For example, rhenium(I) complexes containing pyridine derivatives have been synthesized and evaluated for their DNA interaction, cytotoxicity, and antibacterial activities, showcasing the multifaceted applications of these compounds beyond mere structural interests (Varma et al., 2020).
Propriétés
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-14-5-6-16(23-10-14)26-15-7-8-24(11-15)17(25)9-12-1-3-13(4-2-12)18(20,21)22/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVJZNYVXYQPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)





![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)